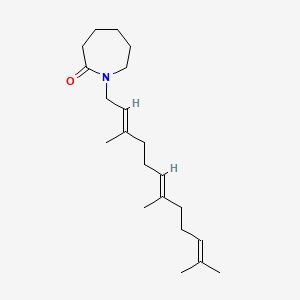
LEWATIT TP-214
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . It is designed for the selective removal of mercury, precious metals of the platinum group, gold, and silver . The resin is mechanically and osmotically more stable than ion exchange beds with a heterodisperse bead size distribution . It offers superior kinetic behavior, leading to faster uptake of cations and better utilization of capacity .
Synthesis Analysis
The synthesis of Lewatit® MonoPlus TP 214 involves the creation of monodisperse, uniform-sized beads . These beads are more mechanically and osmotically stable than those in ion exchange beds with a heterodisperse bead size distribution . This stability, along with superior kinetic behavior, allows for faster uptake of cations and better utilization of capacity .Molecular Structure Analysis
Lewatit® MonoPlus TP 214 is a macroporous resin with chelating thiourea groups . These groups have a high affinity for mercury and precious metals of the platinum group, gold, and silver .Chemical Reactions Analysis
The resin removes cations from neutral solutions in the following order (decreasing affinity): Hg 2+ > Ag + > Au +/3+ > Pt 2+/4+ > Cu 2+ > Pb 2+/4+ > Bi 2+ > Sn 2+ Zn 2+ > Cd 2+ > Ni 2+ .Physical And Chemical Properties Analysis
Lewatit® MonoPlus TP 214 is a beige, opaque resin . It has a uniformity coefficient of max. 1.1, a mean bead size of 0.55 mm (+/- 0.05), a bulk density of 680 g/L (+/- 5%), and a density of approximately 1.1 g/mL . It has a water retention of 43-48 wt. % and a minimum functional group capacity of 1.0 eq/L . It is stable in a pH range of 0-14 and can be stored for a maximum of 2 years at a temperature range of 20-40 °C .Mechanism of Action
The resin works by selectively removing specific cations from solutions . It has a high affinity for mercury and precious metals of the platinum group, gold, and silver . This selectivity allows it to be used in various applications, including the removal of mercury in flue gas scrubbing processes, metal separation and recovery in hydrometallurgy, and the recovery of platinum group metals from rinse water and exhausted process solutions .
Safety and Hazards
Future Directions
Based on more than 25 years of experience with the old replaced heterodispersed Lewatit® TP 214, this new resin, produced by a new patented process, offers clear advantages . It has higher mechanical and osmotic stability, better kinetics, and 10-20% higher capacity, depending on process conditions . It also has remarkably low leakage according to the process conditions . These improvements suggest that Lewatit® MonoPlus TP 214 will continue to be a valuable tool in various industrial processes.
Regarding relevant papers, one study explored the recovery of palladium (Pd(II)) ions using Lewatit TP 214 resins . The resin was used to extract and concentrate waste Pd(II) ions with ammonia complex procured from a precious metal plating .
properties
CAS RN |
109945-55-3 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B1166690.png)